molecular formula C10H13NO2 B14370357 1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione CAS No. 91375-03-0

1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B14370357
CAS No.: 91375-03-0
M. Wt: 179.22 g/mol
InChI Key: FSDLNUQAPWLPNT-UHFFFAOYSA-N
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Description

1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopentene ring attached to the pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of cyclopentene with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of cyclopentene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclopenten-1-yl)pyrrolidine: A similar compound with a cyclopentene ring attached to a pyrrolidine moiety.

    1-(1-Cyclohexen-1-yl)pyrrolidine: Another related compound with a cyclohexene ring instead of a cyclopentene ring.

Uniqueness

1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific structure, which combines a cyclopentene ring with a pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

91375-03-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(cyclopenten-1-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H13NO2/c12-9-5-6-10(13)11(9)7-8-3-1-2-4-8/h3H,1-2,4-7H2

InChI Key

FSDLNUQAPWLPNT-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CN2C(=O)CCC2=O

Origin of Product

United States

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